Spiro[2.5]octane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[25]octane-6-carboxamide is a unique organic compound characterized by its spirocyclic structure The spiro[25]octane core consists of two rings sharing a single carbon atom, creating a three-dimensional, rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-6-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the carboxamide group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclohexanone derivative with a suitable nucleophile can form the spirocyclic structure, which is then converted to the carboxamide through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as transition metals or organocatalysts can be employed to facilitate the cyclization and amidation steps. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[2.5]octane-6-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group can yield the corresponding amine, typically using reducing agents such as lithium aluminum hydride.
Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are introduced or replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Spiro[2.5]octane-6-carboxylic acid
Reduction: Spiro[2.5]octane-6-amine
Substitution: Various substituted spiro[2.5]octane derivatives
Scientific Research Applications
Spiro[2.5]octane-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of spiro[2.5]octane-6-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptane-6-carboxamide
- Spiro[3.5]nonane-7-carboxamide
- Spiro[4.5]decane-8-carboxamide
Uniqueness
Spiro[2.5]octane-6-carboxamide is unique due to its specific ring size and the spatial arrangement of its atoms. This structure imparts distinct physicochemical properties, such as increased rigidity and stability, compared to other spirocyclic compounds. These features make it particularly valuable in applications requiring precise molecular interactions and robust chemical frameworks .
Properties
IUPAC Name |
spiro[2.5]octane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-8(11)7-1-3-9(4-2-7)5-6-9/h7H,1-6H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOJLFFLAMIDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)N)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.